2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-2-10(13)12(15)14-6-7-16-8-9-4-3-5-11(9)14/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJXYZOIGVLRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC2C1CCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one (CAS Number: 2098072-91-2) is a member of the oxazepine family, characterized by its unique molecular structure that includes a chloro substituent and an octahydro-cyclopenta framework. This compound has garnered attention in medicinal chemistry for its potential biological activities, including neuropharmacological effects, antioxidant properties, and other therapeutic applications.
Molecular Structure
- Molecular Formula : C₁₂H₂₀ClNO₂
- Molecular Weight : 245.74 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Structural Representation
The structural representation of this compound can be depicted as follows:
Antioxidant Activity
Research indicates that derivatives of oxazepines may exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Compounds with similar scaffolds have been investigated for their anxiolytic and antidepressant effects, indicating that this compound may also possess neuroactive properties.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. For example:
The biological activity of this compound may involve:
- Inhibition of oxidative stress through radical scavenging.
- Modulation of neurotransmitter receptors , potentially influencing serotonin and dopamine pathways.
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Potential areas for investigation include:
- In vivo studies to assess pharmacokinetics and pharmacodynamics.
- Clinical trials focusing on specific therapeutic applications such as anxiety disorders or neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features :
- Heterocyclic Core: The octahydro-cyclopenta[e][1,4]oxazepine system distinguishes it from simpler monocyclic or benzene-fused heterocycles.
- Chlorinated Ketone : The 2-chloro-butan-1-one group introduces reactivity akin to α-chloroketones, enabling nucleophilic substitution or cross-coupling reactions.
Comparison Table :
Physicochemical Properties
- Solubility : The bicyclic structure may reduce water solubility compared to smaller heterocycles (e.g., pyridines) but improve lipid membrane permeability.
- Electrophilicity: The 2-chloro-butanone group enhances electrophilicity relative to non-chlorinated analogs, analogous to chlorfenvinphos’s reactivity in .
Methodological Insights
- Structure Comparison: Graph-based methods () are critical for evaluating similarity beyond functional groups. For instance, the target compound’s fused ring system requires 3D conformational analysis to distinguish it from benzodiazepines or organophosphates .
- Lumping Strategies : highlights lumping structurally similar compounds (e.g., chlorinated ketones) to predict reactivity or environmental behavior, though the target’s unique bicyclic system may necessitate standalone evaluation .
Preparation Methods
Direct Chlorination of Butanone Derivative
One plausible synthetic route involves the chlorination of a 1-(octahydro-1H-cyclopenta[e]oxazepin-1-yl)butan-1-one precursor. The chlorination at the 2-position of the butanone side chain can be achieved using reagents such as thionyl chloride (SOCl$$_2$$) or other chlorinating agents under controlled temperature conditions.
- Reaction Conditions: Typically, chlorination is conducted at moderate temperatures (e.g., 60–90 °C) for several hours to ensure selective substitution without decomposition.
- Mechanism: The chlorination proceeds via enol or enolate intermediate formation, followed by electrophilic substitution at the alpha-carbon adjacent to the carbonyl.
- Yield and Purification: The crude product is purified by column chromatography or recrystallization to afford the chlorinated product with moderate to high yields.
This method is analogous to the chlorination of similar ketones, such as 2-chloro-1,4-naphthoquinone synthesized from hydroxyquinone with thionyl chloride at 90 °C for 48 h, yielding 85%. Although this example is from a different compound class, the reaction principles are transferable.
Ring Formation Followed by Side Chain Functionalization
Another synthetic approach involves:
- Synthesis of the oxazepine ring system: Starting from cyclopentane derivatives and amino alcohols, the oxazepine ring is constructed via intramolecular cyclization under acidic or basic catalysis.
- Attachment of the butanone side chain: The ring system is then functionalized by acylation with butanoyl chloride or equivalent reagents to introduce the butan-1-one moiety.
- Chlorination: The alpha position of the butanone is chlorinated selectively using reagents like phosphorus pentachloride (PCl$$_5$$) or thionyl chloride.
This stepwise method allows better control over stereochemistry and substitution patterns on the heterocyclic ring and side chain.
Data Table Summarizing Preparation Methods
Research Findings and Analysis
- The use of thionyl chloride is a common and effective chlorinating agent for alpha-chlorination of ketones, providing good yields and manageable reaction conditions.
- The oxazepine ring synthesis is typically achieved via cyclization of amino alcohol precursors, which requires careful control of reaction pH and temperature to avoid side reactions or polymerization.
- The stepwise approach allows for isolation and characterization of intermediates, facilitating optimization of reaction conditions for each step.
- The purification techniques such as column chromatography on silica gel with hexane/ethyl acetate mixtures are standard for isolating the final product in high purity.
- Although no direct experimental procedures for this exact compound are extensively published in open literature, the synthetic strategies are extrapolated from structurally related compounds and standard organic synthesis protocols in heterocyclic chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
